molecular formula C7H11ClF3NO2 B6238951 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2307773-48-2

4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B6238951
CAS No.: 2307773-48-2
M. Wt: 233.6
InChI Key:
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Description

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid group.

Mechanism of Action

Target of Action

Similar compounds have been associated with the dopamine d3 receptor . The dopamine D3 receptor plays a crucial role in the central nervous system, influencing behavior, mood, and cognition.

Mode of Action

It’s suggested that it may interact with its targets through hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, potentially influencing their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

CAS No.

2307773-48-2

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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